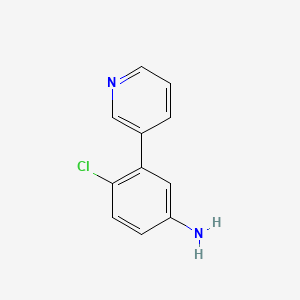
4-chloro-3-pyridin-3-ylaniline
Übersicht
Beschreibung
4-Chloro-3-pyridin-3-ylaniline is an organic compound with the molecular formula C11H9ClN2 It is characterized by a pyridine ring substituted with a chlorine atom and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-pyridin-3-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The process can be summarized as follows:
Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminopyridine.
Substitution: The amino group undergoes a substitution reaction with aniline to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-pyridin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-pyridin-3-ylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-pyridin-3-ylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine and pyridine groups play crucial roles in binding to these targets, influencing biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-pyridin-3-ylaniline
- 3-Chloro-4-pyridin-3-ylaniline
- 4-Bromo-3-pyridin-3-ylaniline
Comparison: 4-Chloro-3-pyridin-3-ylaniline is unique due to the specific positioning of the chlorine and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C11H9ClN2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
4-chloro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI-Schlüssel |
ZECCDLLQKKWPCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
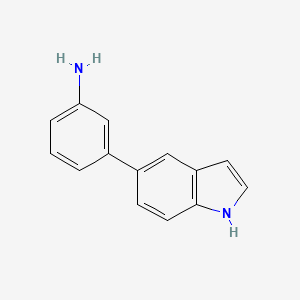
![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)
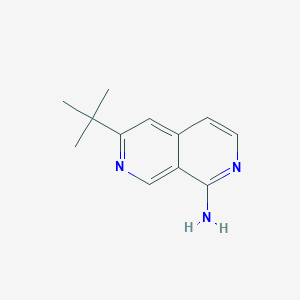

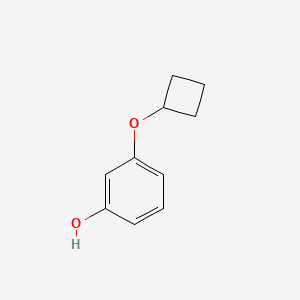
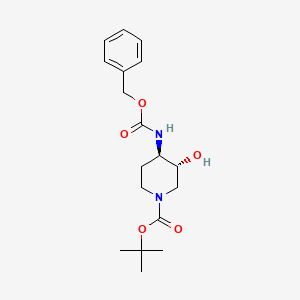
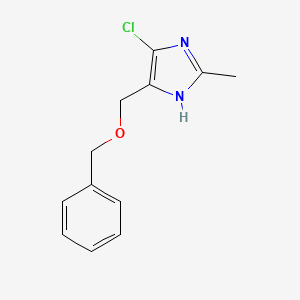
![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)
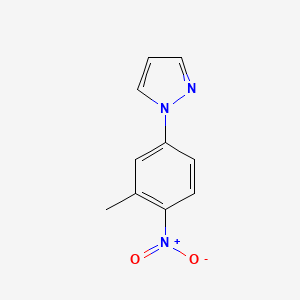
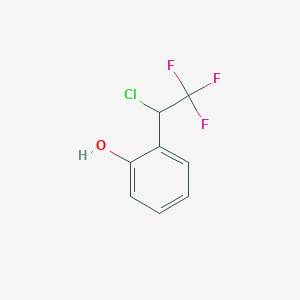
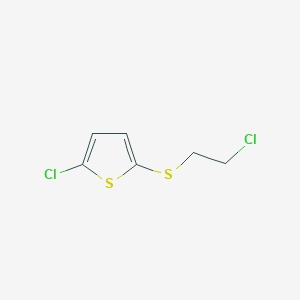
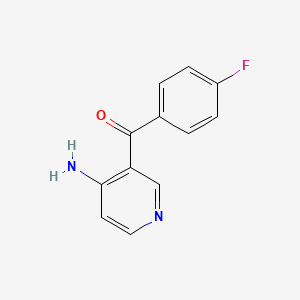
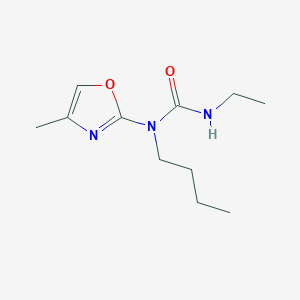
![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)
